
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
准备方法
The synthesis of 3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. Various catalysts, such as FeCl3, can be used to facilitate the reaction . The reaction conditions often include the use of solvents like toluene and temperatures around 110°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like FeCl3, leading to the formation of oxidized products.
Reduction: Reduction reactions can be facilitated by reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include aldehydes, ketones, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with microbial cell walls or DNA, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar compounds to 3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide include other benzoxazole derivatives such as:
2-Substituted Benzoxazoles: These compounds have similar structures but different substituents, leading to varied properties and applications.
Benzothiazoles: These compounds have a sulfur atom in place of the oxygen atom in the oxazole ring, resulting in different chemical properties.
Benzimidazoles: These compounds have a nitrogen atom in place of the oxygen atom in the oxazole ring, also leading to different properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
74292-36-7 |
|---|---|
分子式 |
C14H13IN2O |
分子量 |
352.17 g/mol |
IUPAC 名称 |
2-(1,4-dimethylpyridin-1-ium-3-yl)-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C14H13N2O.HI/c1-10-7-8-16(2)9-11(10)14-15-12-5-3-4-6-13(12)17-14;/h3-9H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
JSZSLRBHOQQXLS-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=[N+](C=C1)C)C2=NC3=CC=CC=C3O2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



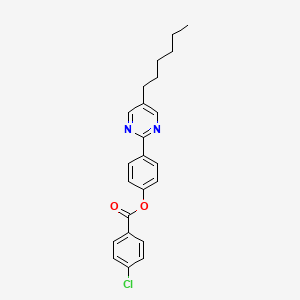
![4-[ethoxy(ethyl)phosphoryl]oxybenzamide](/img/structure/B14448327.png)

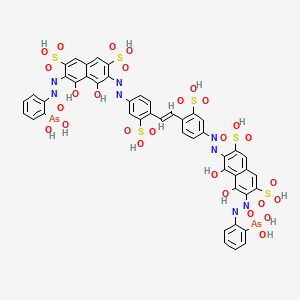

![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)

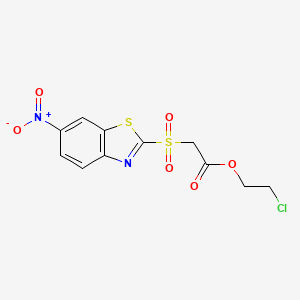

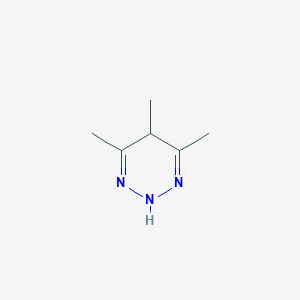
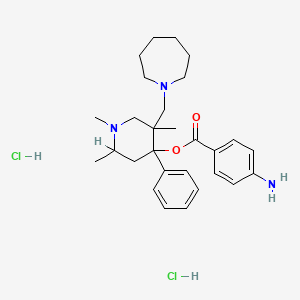

![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)
